molecular formula C17H11F3N2O2S B1607550 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid CAS No. 651004-85-2

6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1607550
CAS No.: 651004-85-2
M. Wt: 364.3 g/mol
InChI Key: AXBBYZUKIKQBNR-UHFFFAOYSA-N
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Description

6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of trifluoromethyl and thiazolyl groups in the structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a phenyl-substituted thioamide and an α-haloketone to form the thiazole ring.

    Nicotinic Acid Derivative Formation: Coupling the thiazole intermediate with a nicotinic acid derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or via a trifluoromethylation reaction using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch Processing: For small to medium-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or sulfoxides.

    Reduction: Reduction of the nitro or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Potential use in drug development due to its structural features.

    Industry: As a precursor for agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for compounds like 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid typically involves:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as inhibition of specific enzymes or activation of receptors.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid Derivatives: Compounds with similar nicotinic acid backbones.

    Thiazole-Containing Compounds: Molecules with thiazole rings.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups.

Uniqueness

6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not seen in other compounds.

Properties

IUPAC Name

6-methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c1-9-11(7-12(16(23)24)14(21-9)17(18,19)20)15-22-13(8-25-15)10-5-3-2-4-6-10/h2-8H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBBYZUKIKQBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C2=NC(=CS2)C3=CC=CC=C3)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383817
Record name 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651004-85-2
Record name 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid
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6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid
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6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid

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